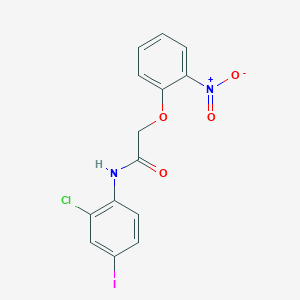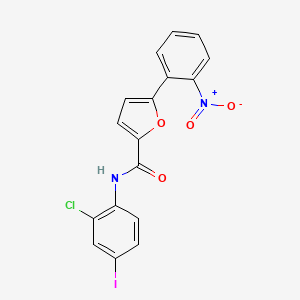![molecular formula C17H11Cl3N2O2S B3741482 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B3741482.png)
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Übersicht
Beschreibung
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA is a small molecule that is capable of inducing tumor necrosis and inhibiting tumor angiogenesis. In
Wirkmechanismus
DMXAA is believed to work through the stimulation of the immune system. DMXAA activates the production of cytokines, which are signaling molecules that play a key role in the immune response. The cytokines produced by DMXAA are believed to induce tumor necrosis and inhibit tumor angiogenesis.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. DMXAA has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA has also been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cancer cells. In addition, DMXAA has been shown to inhibit the growth of blood vessels, which can prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. DMXAA has also been extensively studied, and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have some toxicity in animal studies, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One area of research is the development of new formulations of DMXAA that are more soluble and less toxic. Another area of research is the study of DMXAA in combination with other cancer treatments, such as immunotherapy. Finally, the study of DMXAA in clinical trials is an important future direction, as it has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential use in cancer treatment. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor angiogenesis. DMXAA has been tested in a variety of cancer cell lines and in animal models, and has shown promising results. DMXAA has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2S/c1-24-15-5-3-9(18)6-12(15)16(23)22-17-21-14(8-25-17)11-4-2-10(19)7-13(11)20/h2-8H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRUGVQFNKCNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-bromophenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741413.png)
![diisopropyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741419.png)
![5-bromo-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741420.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3741431.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B3741442.png)

![3-[4-(4-morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3741452.png)
![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B3741465.png)



![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3741493.png)
